molecular formula C8H6OS B173960 Benzo[b]thiophen-5-ol CAS No. 19301-35-0

Benzo[b]thiophen-5-ol

Cat. No. B173960
CAS RN: 19301-35-0
M. Wt: 150.2 g/mol
InChI Key: CCSUVDYTBGWFIB-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-5-ol is an aromatic heterocyclic compound with the linear formula C8H6OS . It is a derivative of benzothiophene, which is a class of heterocycles present in a large number of natural and non-natural compounds .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research due to their wide range of applicability . A one-step synthesis of benzo[b]thiophenes has been developed using an aryne reaction with alkynyl sulfides . This method involves the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-5-ol is represented by the InChI code 1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H . The molecular weight is 150.2 .


Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . This reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-5-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety and Hazards

The safety information for Benzo[b]thiophen-5-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Future Directions

Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Therefore, the future directions of Benzo[b]thiophen-5-ol could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-benzothiophen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSUVDYTBGWFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480315
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-5-ol

CAS RN

19301-35-0
Record name benzo[b]thiophen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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